molecular formula C11H10ClFO2 B11880694 (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate

(E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate

Cat. No.: B11880694
M. Wt: 228.65 g/mol
InChI Key: XQJDWMUVYLBYHG-ONEGZZNKSA-N
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Description

(E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate is an organic compound with the molecular formula C11H10ClFO2. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is conjugated with an ethyl acrylate moiety. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of the chloro or fluoro groups with other functional groups.

Scientific Research Applications

(E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity for these targets. The ethyl acrylate moiety can participate in various chemical reactions, facilitating the formation of covalent bonds with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-ethyl 3-(3-chlorophenyl)acrylate
  • (E)-ethyl 3-(3-fluorophenyl)acrylate
  • (E)-ethyl 3-(4-chloro-5-fluorophenyl)acrylate

Uniqueness

(E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C11H10ClFO2

Molecular Weight

228.65 g/mol

IUPAC Name

ethyl (E)-3-(3-chloro-5-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C11H10ClFO2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h3-7H,2H2,1H3/b4-3+

InChI Key

XQJDWMUVYLBYHG-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC(=C1)Cl)F

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC(=C1)Cl)F

Origin of Product

United States

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